molecular formula C8H9F2NO2S B6588970 [3-(difluoromethyl)phenyl]methanesulfonamide CAS No. 1550576-58-3

[3-(difluoromethyl)phenyl]methanesulfonamide

Cat. No.: B6588970
CAS No.: 1550576-58-3
M. Wt: 221.2
InChI Key:
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Description

[3-(Difluoromethyl)phenyl]methanesulfonamide: is an organic compound with the molecular formula C₈H₉F₂NO₂S It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(difluoromethyl)phenyl]methanesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(difluoromethyl)aniline.

    Sulfonylation: The 3-(difluoromethyl)aniline is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Difluoromethyl)phenyl]methanesulfonamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [3-(Difluoromethyl)phenyl]methanesulfonamide is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.

Medicine:

    Drug Development: Due to its unique chemical structure, this compound is explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(difluoromethyl)phenyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and specificity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    [3-(Trifluoromethyl)phenyl]methanesulfonamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [4-(Difluoromethyl)phenyl]methanesulfonamide: Similar structure but with the difluoromethyl group at the para position.

Uniqueness:

    Binding Affinity: The presence of the difluoromethyl group in [3-(difluoromethyl)phenyl]methanesulfonamide provides unique binding properties compared to its trifluoromethyl and para-substituted analogs.

    Reactivity: The position of the difluoromethyl group influences the compound’s reactivity and the types of reactions it can undergo.

Properties

CAS No.

1550576-58-3

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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